5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperidine moiety attached via an oxan-4-ylmethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5th position.
Formation of Piperidine Derivative: The piperidine moiety is synthesized separately, often starting from piperidine and reacting it with oxan-4-ylmethyl chloride under basic conditions to form the desired piperidine derivative.
Coupling Reaction: The brominated pyrimidine and the piperidine derivative are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the oxan-4-ylmethyl linker.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives.
Oxidation Products: Oxidized forms of the piperidine moiety.
Reduction Products: Reduced forms of the piperidine moiety or cleavage products from the oxan-4-ylmethyl linker.
Scientific Research Applications
5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of pyrimidine derivatives with biological macromolecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine moiety play crucial roles in binding to the active sites of these targets, modulating their activity. The oxan-4-ylmethyl linker provides the necessary spatial arrangement for optimal interaction.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the oxan-4-ylmethyl linker.
2-(Piperidin-4-ylmethoxy)pyrimidine: Similar structure but lacks the bromine atom.
5-Bromo-2-(morpholin-4-yl)pyrimidine: Similar structure but has a morpholine ring instead of the piperidine moiety.
Uniqueness
5-Bromo-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to the presence of both the bromine atom and the oxan-4-ylmethyl linker, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C16H24BrN3O2 |
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Molecular Weight |
370.28 g/mol |
IUPAC Name |
5-bromo-2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C16H24BrN3O2/c17-15-9-18-16(19-10-15)22-12-14-1-5-20(6-2-14)11-13-3-7-21-8-4-13/h9-10,13-14H,1-8,11-12H2 |
InChI Key |
NRHJROZMFAKODM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3CCOCC3 |
Origin of Product |
United States |
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